2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Overview
Description
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group and a sulfonyl group attached to a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid typically involves multiple steps, including etherification, sulfonylation, and indole formationThe final step involves the formation of the indole moiety through a Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonyl group can produce a thiol.
Scientific Research Applications
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The indole moiety is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: A simpler analog with a methoxy group on the benzoic acid core.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains a similar indole moiety but with different substituents.
Omeprazole: A compound with a methoxy group and a benzimidazole moiety, used as a proton pump inhibitor.
Uniqueness
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid is unique due to its combination of a methoxy-substituted benzoic acid core with a sulfonylated indole moiety. This structure provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-11-9-12-5-3-4-6-15(12)18(11)24(21,22)13-7-8-16(23-2)14(10-13)17(19)20/h3-8,10-11H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQPUAFTUBWINH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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